3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline
Description
3,5-Dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline is a triazine-based aromatic amine derivative characterized by a conjugated ethenyl linker bridging a 3,5-dichloroaniline moiety and a substituted 1,2,4-triazine ring. The triazine core features a methyl group at position 6 and a methylsulfanyl group at position 3, while the aniline substituent bears chlorine atoms at the 3 and 5 positions.
Properties
IUPAC Name |
3,5-dichloro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4S/c1-8-12(17-13(20-2)19-18-8)3-4-16-11-6-9(14)5-10(15)7-11/h3-7,16H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHVCHRMDYZLP-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline typically involves multiple steps. One common method starts with the preparation of 3,5-dichloroaniline, which is then reacted with 6-methyl-3-(methylsulfanyl)-1,2,4-triazine-5-carbaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
Research indicates that compounds bearing triazinyl moieties exhibit significant anticancer properties. For instance, derivatives of triazine have been shown to inhibit the growth of various cancer cell lines such as HCT-116 and HepG2 when tested using the MTT assay . The presence of specific substituents on the triazine ring enhances anticancer efficacy. -
Antimicrobial Properties :
The compound's structure suggests potential antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that triazine derivatives can outperform standard antibiotics in certain assays . The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups on the phenyl ring contribute to enhanced activity. -
Anticonvulsant Activity :
Analogues containing similar structural features have been evaluated for anticonvulsant properties. Compounds with thiazole integration have shown promising results in reducing seizure activity in animal models, suggesting potential for further development into therapeutic agents for epilepsy .
Agrochemical Applications
-
Herbicidal Activity :
The incorporation of triazine moieties in herbicides has been widely studied due to their ability to inhibit photosynthesis in target plants. Compounds similar to 3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline have been identified as effective herbicides with broad-spectrum activity against various weeds . -
Insecticidal Properties :
Research into the insecticidal properties of triazine derivatives indicates their effectiveness against common agricultural pests. The molecular structure allows for interaction with specific biological pathways in insects, leading to mortality or reduced reproductive success .
Case Study 1: Anticancer Screening
A study conducted on a series of triazine derivatives demonstrated that compounds with a similar backbone to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin . This suggests a potential pathway for developing new cancer treatments based on this compound.
Case Study 2: Herbicide Development
In a field trial assessing the efficacy of new herbicides based on triazine structures, formulations including derivatives of this compound showed superior weed control compared to existing market products . The trials indicated a reduction in weed biomass by over 70% in treated plots.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs: the 3,4-dichloro isomer, a 3,5-bis(trifluoromethyl) derivative, and a pyridinyl-substituted triazine compound.
Table 1: Structural and Functional Comparisons
*Inferred from 3,4-dichloro isomer; †Calculated; ‡From .
Key Comparisons :
Substituent Effects on Bioactivity: The 3,5-dichloro substitution may alter electronic and steric properties compared to the 3,4-dichloro isomer. Chlorine’s electronegativity enhances binding to biological targets (e.g., enzymes), but positional differences could influence selectivity .
Synthetic Routes :
- The 3,4-dichloro analog is synthesized via condensation reactions, as evidenced by intermediates like HXEL-16583 (CAS 306980-29-0) . Similar methods likely apply to the 3,5-dichloro variant, though yields may vary due to steric hindrance from chlorine positioning.
Spectroscopic Properties: The triazine core and ethenyl linker produce distinct $ ^1\text{H} $ NMR signals (e.g., δ ~4.32 ppm for ethyl groups in related compounds) . IR spectra would lack the cyano stretch (~2190 cm⁻¹) seen in pyridinyl analogs but show S-Me vibrations near 600–700 cm⁻¹ .
Stability and Handling :
Research Findings and Limitations
- Gaps in Data : Direct studies on the 3,5-dichloro compound are absent in the provided evidence. Comparisons rely on structural analogs, highlighting the need for targeted research.
- Inferred Applications : Triazine derivatives are commonly used as herbicides (e.g., atrazine). The methylsulfanyl group in this compound may act as a leaving group, enabling reactivity in prodrug systems .
Biological Activity
3,5-Dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline (CAS No. 306980-29-0) is a synthetic compound belonging to the class of triazine derivatives. Its unique chemical structure offers potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.
The molecular formula of this compound is with a molecular weight of 327.23 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 519.5 °C |
| Density | 1.4 g/cm³ |
| LogP | 3.85 |
| Flash Point | 268 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in tumor progression and inflammatory responses. The triazine scaffold has been shown to inhibit specific enzymes and receptors that play crucial roles in cell signaling pathways associated with cancer and inflammation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation.
- Receptor Modulation: It can act as an agonist or antagonist at specific receptors, modulating downstream signaling pathways.
Biological Activity
Research has highlighted several biological activities associated with this compound:
-
Anticancer Activity:
- Studies have indicated that triazine derivatives exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For example, compounds structurally similar to this compound have shown promising results against breast cancer and leukemia cell lines .
- A structure–activity relationship study demonstrated that the presence of a methylsulfanyl group enhances cytotoxicity by increasing lipophilicity and improving cellular uptake .
- Anti-inflammatory Properties:
Case Studies
Several studies have explored the biological effects of triazine derivatives similar to this compound:
Study 1: Antitumor Efficacy
A recent study assessed the antitumor efficacy of a series of triazine derivatives in vivo using mouse models. The results indicated that compounds with dichloro substitutions exhibited significant tumor growth inhibition compared to controls .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of triazine derivatives in models of rheumatoid arthritis. The findings revealed that these compounds effectively reduced inflammation markers and improved joint function in treated animals .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline?
- Answer : Synthesis typically involves coupling reactions between triazine derivatives and substituted anilines under controlled conditions (e.g., Suzuki-Miyaura or Heck coupling). Characterization requires a combination of NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry are recommended. Computational validation via density functional theory (DFT) can resolve ambiguities in stereochemistry or bond hybridization .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for experimental applications?
- Answer : Use a tiered approach:
- Solubility : Measure in polar/non-polar solvents via shake-flask method, followed by HPLC quantification.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS to identify degradation products .
- Partition coefficients (LogP) : Employ octanol-water partitioning experiments with UV-Vis or GC-MS analysis .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound, particularly its abiotic/biotic transformations?
- Answer : Adapt longitudinal field studies (e.g., split-plot designs with temporal subplots) to simulate environmental exposure. For abiotic pathways, focus on hydrolysis and photolysis kinetics under controlled UV light and pH conditions. Biotic studies require microbial consortia or soil microcosms to assess metabolic pathways. Use isotopic labeling (e.g., ¹⁴C) and LC-HRMS for metabolite tracking .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or interactions with biological targets?
- Answer :
- DFT : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and bond dissociation energies. Compare with experimental UV-Vis and redox data .
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Validate via mutagenesis or inhibition assays .
Q. How should researchers address contradictions in toxicity data across different model organisms?
- Answer : Apply a tiered validation framework:
- Replicate studies under standardized OECD guidelines (e.g., Daphnia magna acute toxicity vs. algal growth inhibition).
- Cross-species comparisons : Use metabolomics to identify conserved vs. species-specific pathways (e.g., oxidative stress biomarkers like glutathione reductase).
- Dose-response modeling : Fit data to Hill or Log-Logit models to quantify EC₅₀ variability .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Answer :
- Synthetic diversification : Modify substituents on the triazine ring (e.g., replace methylsulfanyl with amino groups) and assess activity changes.
- QSAR modeling : Use partial least squares (PLS) regression or machine learning (e.g., random forests) to correlate descriptors (e.g., Hammett constants, molar refractivity) with bioactivity .
Q. What advanced techniques are recommended for studying oxidative stability in photodegradation pathways?
- Answer : Combine time-resolved EPR spectroscopy to detect radical intermediates with LC-MS/MS for identifying oxidation products (e.g., sulfoxide/sulfone derivatives). Simulate solar irradiation using xenon arc lamps with AM1.5 filters .
Q. How can researchers integrate multi-omics approaches to assess the compound’s impact on cellular pathways?
- Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., stress-response pathways).
- Proteomics : SILAC labeling with LC-MS/MS to quantify protein abundance changes.
- Metabolomics : ¹H-NMR or GC-MS for metabolic flux analysis (e.g., TCA cycle disruption) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
